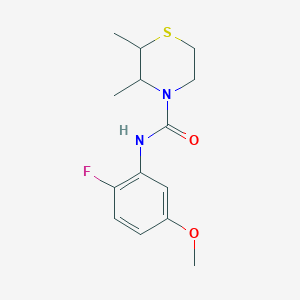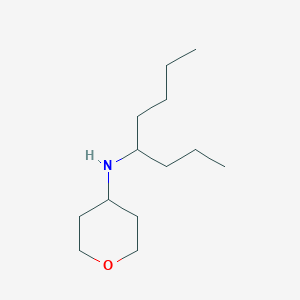
Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation may occur through the inhibition of certain enzymes involved in the metabolism of these neurotransmitters.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone has been found to exhibit a range of interesting biochemical and physiological effects. These include the modulation of neurotransmitter activity, the inhibition of certain enzymes involved in neurotransmitter metabolism, and the potential for use as a therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone is its potential use as a therapeutic agent for the treatment of neurological disorders. This has led to significant interest in the compound from the scientific community. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and there may be potential side effects associated with its use.
Direcciones Futuras
There are several future directions for research on Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone. One area of interest is in the development of more efficient synthesis methods for the compound. This could lead to increased availability and lower costs, making it more accessible for scientific research. Another area of research is in the identification of potential therapeutic applications for the compound, particularly in the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone.
Métodos De Síntesis
The synthesis of Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone involves the reaction of cyclopentenone with 4-methyl-2-propan-2-ylpiperazine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This method has been optimized for high yield and purity and has been used by several research groups for the preparation of this compound.
Aplicaciones Científicas De Investigación
Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been found to modulate the activity of certain neurotransmitters in the brain. This has led to its potential use as a therapeutic agent for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-10-15(3)8-9-16(13)14(17)12-6-4-5-7-12/h6,11,13H,4-5,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMLLCLRUQTAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)C2=CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenten-1-yl-(4-methyl-2-propan-2-ylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)


![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)

![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)